molecular formula C11H8FNO B8456989 5-Fluoro-6-phenyl-3-pyridinol

5-Fluoro-6-phenyl-3-pyridinol

Cat. No. B8456989
M. Wt: 189.19 g/mol
InChI Key: IUHVLTLCNULIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-phenyl-3-pyridinol is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-phenyl-3-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-phenyl-3-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8FNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IUHVLTLCNULIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.55 g (29.7 mM) of 2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine are added to 160 ml of methanol, 30 ml of ethyl acetate and 30 ml of acetic acid. 0.33 g of 10% palladium-on-charcoal is added. The mixture is stirred under a hydrogen atmosphere for 3 hours. The catalyst is filtered off and the solvents are concentrated to give a white solid, which is taken up with 1 N sodium hydroxide solution. The aqueous phase obtained is washed with dichloromethane and then acidified to pH 5 with 1 N hydrochloric acid solution. The white precipitate obtained is filtered off and washed with water. After drying, the desired product is obtained in the form of a white solid with a yield of 77%.
Name
2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Yield
77%

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